N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N4O/c16-9-12-3-1-7-17-14(12)19-8-2-4-13(10-19)18-15(20)11-5-6-11/h1,3,7,11,13H,2,4-6,8,10H2,(H,18,20) |
InChI Key |
QNWWYVILWPUZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the cyanopyridine moiety, and subsequent cyclopropanecarboxamide formation. Common synthetic methods involve hydrogenation, cyclization, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the nitrile group to amine.
Substitution: Introduction of different substituents on the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives that can be further utilized in pharmaceutical applications .
Scientific Research Applications
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, including the presence of a cyanopyridine moiety and a cyclopropanecarboxamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
